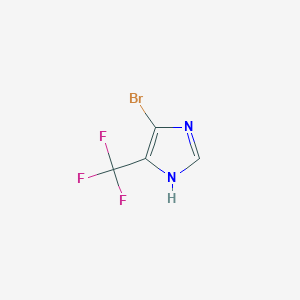

5-Bromo-4-(trifluoromethyl)-1H-imidazole

Descripción general

Descripción

5-Bromo-4-(trifluoromethyl)-1H-imidazole is a heterocyclic compound that features both bromine and trifluoromethyl groups attached to an imidazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(trifluoromethyl)-1H-imidazole typically involves the introduction of bromine and trifluoromethyl groups onto an imidazole ring. One common method is the bromination of 4-(trifluoromethyl)-1H-imidazole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it more suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-4-(trifluoromethyl)-1H-imidazole can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: The compound can be reduced to remove the bromine or trifluoromethyl groups under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed

Nucleophilic Substitution: Formation of substituted imidazoles with various functional groups replacing the bromine atom.

Oxidation: Formation of imidazole N-oxides.

Reduction: Formation of dehalogenated or defluorinated imidazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Bromo-4-(trifluoromethyl)-1H-imidazole serves as a crucial building block in the synthesis of various pharmaceutical agents. Its derivatives have been investigated for their potential as:

- Antiviral Agents : Compounds derived from this imidazole have shown antiviral activity, particularly against viral infections that are resistant to standard treatments.

- Antibacterial Agents : Related imidazole compounds have demonstrated significant antibacterial properties against strains such as methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications to the imidazole structure can enhance efficacy .

- Anticancer Drugs : Research indicates that derivatives can exhibit cytotoxic activity against multiple cancer cell lines, making them candidates for further development in cancer therapeutics.

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds. Specific applications include:

- Synthesis of Substituted Pyrimidinylaminobenzenes : this compound is involved in the preparation of compounds that inhibit tyrosine kinases, which are critical in the treatment of certain neoplastic diseases like leukemia .

- Building Block for Hybrid Compounds : It is used to create hybrid structures that combine different pharmacophores, enhancing biological activity against various pathogens .

Material Science

In material science, this compound contributes to the development of advanced materials:

- Polymers and Liquid Crystals : The compound's unique electronic properties facilitate its use in synthesizing polymers and liquid crystals with specific characteristics, such as improved thermal stability and optical properties.

- Nanomaterials : Its application extends to the creation of nanomaterials that can be utilized in electronics and photonics due to their enhanced conductivity and light-emitting properties.

Biological Studies

The compound is also employed in biochemical assays and studies to investigate various biological processes:

- Enzyme Inhibition Studies : It has been shown to interact with enzymes, potentially modulating critical physiological pathways. This interaction can lead to inhibition of enzyme activity or disruption of cellular processes.

- Receptor Binding Studies : The compound's ability to bind to specific receptors is being explored for its implications in drug design and therapeutic interventions.

Case Studies and Comparative Analysis

Several studies have documented the biological activities of related imidazole compounds, providing insights into the potential effects of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-(trifluoromethyl)-1H-imidazole | Lacks chloromethyl group | Higher reactivity; potential enzyme inhibitor |

| 5-Chloromethyl-2-(trifluoromethyl)-1H-imidazole | Lacks bromine substituent | Different reactivity profile; possible antimicrobial activity |

| 5-Bromo-2-(chloromethyl)-1H-imidazole | Lacks trifluoromethyl group | Altered electronic properties affecting stability |

Mecanismo De Acción

The mechanism of action of 5-Bromo-4-(trifluoromethyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets.

Comparación Con Compuestos Similares

Similar Compounds

5-Bromo-4-(trifluoromethyl)pyrimidine: Similar in structure but with a pyrimidine ring instead of an imidazole ring.

4-(Trifluoromethyl)-1H-imidazole: Lacks the bromine substituent.

5-Bromo-1H-imidazole: Lacks the trifluoromethyl group.

Uniqueness

5-Bromo-4-(trifluoromethyl)-1H-imidazole is unique due to the combination of both bromine and trifluoromethyl groups on the imidazole ring. This dual substitution imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules with specific desired characteristics.

Actividad Biológica

5-Bromo-4-(trifluoromethyl)-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C5H3BrF3N3

- CAS Number: 1782250-66-1

The presence of both bromine and trifluoromethyl groups in the structure contributes to its unique reactivity and biological activity.

Biological Activity

This compound exhibits a range of biological activities, including:

- Anticancer Activity: Research has shown that imidazole derivatives can inhibit cancer cell proliferation. In particular, studies indicate that compounds similar to this compound demonstrate significant antiproliferative effects against various cancer cell lines, including melanoma .

- Antimicrobial Properties: Compounds with imidazole structures have been noted for their antimicrobial activities. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially increasing its ability to penetrate microbial membranes.

- Enzyme Inhibition: Imidazoles are known to act as enzyme inhibitors. For instance, they can inhibit cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis pathways .

The mechanisms through which this compound exerts its biological effects include:

- Receptor Interaction: The compound may bind to specific receptors or enzymes, modulating their activity. For example, it has been suggested that similar imidazole compounds can inhibit receptor-mediated signaling pathways involved in cancer progression .

- Reactive Oxygen Species (ROS) Modulation: Some studies indicate that imidazoles can influence ROS production within cells, leading to apoptotic pathways in cancer cells .

- Cell Cycle Arrest: Research has shown that certain imidazole derivatives can induce cell cycle arrest in cancer cells, preventing their proliferation .

Table 1: Biological Activity Summary

Case Study: Anticancer Effects

In a study assessing the anticancer potential of imidazole derivatives, this compound was tested against human melanoma A375 cells. The results indicated an IC50 value of approximately 20 µM, demonstrating potent antiproliferative activity compared to standard chemotherapeutics like sorafenib .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of both the bromine and trifluoromethyl groups in enhancing biological activity. Modifications to these groups can significantly alter potency and selectivity against specific biological targets. For instance, replacing the bromine atom with other halogens resulted in decreased activity against cancer cell lines .

Propiedades

IUPAC Name |

4-bromo-5-(trifluoromethyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrF3N2/c5-3-2(4(6,7)8)9-1-10-3/h1H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAQQAXRVFYODC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442757 | |

| Record name | 4-Bromo-5-(trifluoromethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219534-99-3 | |

| Record name | 4-Bromo-5-(trifluoromethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.